REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[C:5]#[N:6].[C:13](#[N:15])C.[C-]#N.[K+].O>C(O)C>[C:13]([CH2:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[C:5]#[N:6])#[N:15] |f:2.3|
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Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C#N)C=CC(=C1)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
Mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
of stirring
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residual solid was redissolved in ethyl acetate (200 ml)
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Type
|
WASH
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Details
|
washed with water (100 ml) and brine (100 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were then dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Ethyl acetate was removed
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from ethyl acetate and dichloride methane
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1=C(C#N)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |